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The rising tide of antifungal resistance poses a significant threat to global health, necessitating

the development of novel therapeutic agents that can effectively combat recalcitrant fungal

pathogens. Turletricin (formerly known as AM-2-19 and SF001), a next-generation polyene

antifungal, has emerged as a promising candidate in this arena. Engineered from the potent

but toxic amphotericin B (AmB), Turletricin offers a paradigm shift in the fight against fungal

infections by selectively targeting fungal cells, thereby minimizing host toxicity while retaining

broad-spectrum fungicidal activity, even against resistant strains. This technical guide provides

a comprehensive overview of the core science underpinning Turletricin's mechanism of action,

its efficacy against resistant fungi, and the experimental methodologies used in its evaluation.

Introduction: The Challenge of Antifungal
Resistance and the Polyene Class
For decades, amphotericin B has been a cornerstone of antifungal therapy, particularly for

severe systemic mycoses. Its broad spectrum and low propensity for resistance development

have made it a last line of defense. However, its clinical utility is severely hampered by

significant nephrotoxicity, a consequence of its interaction with cholesterol in human cell

membranes.[1]

Mechanisms of resistance to conventional antifungals are diverse and include:
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Target site alterations: Mutations in genes encoding the drug target, such as ERG11 for

azoles.

Efflux pump overexpression: Increased expression of transporters that actively pump the

drug out of the fungal cell.

Biofilm formation: A protective extracellular matrix that limits drug penetration.

Alterations in the cell membrane: Changes in sterol composition that reduce the binding

affinity of polyenes.[2]

Resistance to AmB, though less common, is often associated with alterations in the ergosterol

biosynthesis pathway, leading to a decrease in the primary target of the drug.[2]

Turletricin: A Rationally Designed, Renal-Sparing
Polyene
Turletricin was developed through a rational design approach aimed at decoupling the

antifungal efficacy of AmB from its host cell toxicity.[3] This was achieved by modifying the AmB

scaffold to enhance its binding affinity for ergosterol, the essential sterol in fungal cell

membranes, while simultaneously eliminating its ability to bind to cholesterol, the predominant

sterol in mammalian cells.[3]

The key structural modifications in Turletricin (AM-2-19) involve C2′ epimerization and C16

amidation.[4] These changes fine-tune the sterol extraction kinetics, leading to rapid and

selective removal of ergosterol from fungal membranes without affecting cholesterol in host

cells.[3][4]

Mechanism of Action: The "Sterol Sponge"
Hypothesis
Contrary to the long-held belief that AmB primarily acts by forming pores in the fungal

membrane, recent evidence supports the "sterol sponge" model.[5] In this model, AmB

molecules self-assemble into extramembranous aggregates that actively extract ergosterol

from the fungal cell membrane. This depletion of ergosterol disrupts membrane integrity and

vital cellular processes, ultimately leading to fungal cell death.[5]
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Turletricin operates via this same sterol sponge mechanism but with a critical difference: its

"sponges" are highly selective for ergosterol. This selectivity is the basis for its improved safety

profile.

Signaling Pathways Affected by Ergosterol Depletion
Ergosterol is not only a structural component of the fungal membrane but also plays a crucial

role in regulating various cellular processes. Its depletion by Turletricin triggers a cascade of

downstream effects. The primary response to ergosterol depletion is the activation of a

compensatory signaling pathway aimed at restoring sterol homeostasis. This pathway is

primarily regulated by the transcription factor Upc2.
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Caption: Fungal response to ergosterol depletion by Turletricin.

Quantitative Data: In Vitro Efficacy of Turletricin
Turletricin has demonstrated potent in vitro activity against a broad spectrum of fungal

pathogens, including those resistant to current therapies. The following tables summarize the
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Minimum Inhibitory Concentration (MIC) values of Turletricin (SF001/AM-2-19) compared to

Amphotericin B against various clinical isolates of Candida and Aspergillus species.

Table 1: In Vitro Activity of Turletricin (SF001) and Amphotericin B against Candida Species[4]

Organism (n) Drug
MIC Range
(mg/L)

MIC50 (mg/L) MIC90 (mg/L)

Candida spp.

(56)
SF001 0.06 - 2 0.25 1

Amphotericin B 0.12 - 2 0.5 0.5

C. albicans (12) SF001 0.12 - 0.5 0.25 0.5

Amphotericin B 0.25 - 1 0.5 0.5

C. glabrata (12) SF001 0.12 - 2 0.5 1

Amphotericin B 0.25 - 1 0.5 0.5

C. parapsilosis

(12)
SF001 0.06 - 0.5 0.25 0.5

Amphotericin B 0.12 - 0.5 0.25 0.5

C. tropicalis (10) SF001 0.12 - 0.5 0.25 0.5

Amphotericin B 0.25 - 1 0.5 0.5

C. krusei (10) SF001 0.25 - 1 0.5 1

Amphotericin B 0.5 - 2 1 1

Table 2: In Vitro Activity of Turletricin (SF001) and Amphotericin B against Aspergillus

Species[4]
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Organism (n) Drug
MIC Range
(mg/L)

MIC50 (mg/L) MIC90 (mg/L)

Aspergillus spp.

(41)
SF001 0.12 - 2 0.5 1

Amphotericin B 0.25 - >8 1 4

A. fumigatus (12) SF001 0.25 - 1 0.5 1

Amphotericin B 0.5 - 2 1 1

A. flavus (10) SF001 0.25 - 1 0.5 1

Amphotericin B 0.5 - >8 2 4

A. niger (7) SF001 0.12 - 1 0.5 1

Amphotericin B 0.5 - 2 1 2

A. terreus (12) SF001 0.5 - 2 1 2

Amphotericin B 1 - >8 4 >8

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

Turletricin.

Antifungal Susceptibility Testing
Objective: To determine the in vitro activity of Turletricin against a panel of fungal isolates.

Methodology:

Isolates: Clinical isolates of Candida and Aspergillus species were used. Quality control

strains (C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 for yeasts; A. flavus ATCC

204304 for molds) were included in each assay.[4]

Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with

MOPS was used.
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Drug Preparation: Turletricin (SF001) and Amphotericin B were dissolved in DMSO to

prepare stock solutions. Serial twofold dilutions were prepared in the test medium.

Inoculum Preparation: Fungal colonies were suspended in sterile saline to achieve a turbidity

equivalent to a 0.5 McFarland standard. This suspension was further diluted to achieve the

final inoculum concentration.

Assay: The broth microdilution method was performed according to the guidelines of the

European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4]

Incubation: Microtiter plates were incubated at 35-37°C.

Endpoint Determination:

For yeasts, the MIC was defined as the lowest drug concentration that produced a 90%

reduction in turbidity compared to the growth control after 24 hours, as measured by a

spectrophotometer.[4]

For molds, the MIC was determined as the lowest concentration that resulted in no visible

growth after 48 hours of incubation.[4]
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Caption: Workflow for antifungal susceptibility testing.

Ergosterol Extraction and Quantification
Objective: To measure the rate of ergosterol extraction from fungal cells by Turletricin.

Methodology:
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Fungal Culture:Candida albicans is grown to mid-log phase in a suitable broth medium.

Treatment: The fungal cells are treated with Turletricin or Amphotericin B at a specified

concentration (e.g., 5 µM) for various time points.[5]

Cell Harvesting: Cells are harvested by centrifugation at each time point.

Saponification: The cell pellet is resuspended in a solution of alcoholic potassium hydroxide

and incubated at a high temperature (e.g., 80-90°C) to break open the cells and hydrolyze

lipids.

Extraction: Non-saponifiable lipids, including ergosterol, are extracted with an organic

solvent such as n-heptane or hexane.

Quantification: The ergosterol content in the organic extract is quantified using High-

Performance Liquid Chromatography (HPLC) with a UV detector, monitoring at a wavelength

characteristic of ergosterol (approximately 282 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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